molecular formula C12H16ClNO4S B2858699 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid CAS No. 68305-77-1

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid

Cat. No.: B2858699
CAS No.: 68305-77-1
M. Wt: 305.77
InChI Key: OBAXKZOSVQFXHA-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with proteins and enzymes, leading to changes in their activity and function. The sulfonylamino group plays a crucial role in these interactions, facilitating the binding of the compound to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits specific reactivity and binding characteristics that differentiate it from other similar compounds .

Biological Activity

2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, also known by its chemical identifier 68305-77-1, is a compound that has garnered attention in scientific research for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C12H16ClNO4S
  • Molecular Weight : 305.78 g/mol

The compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects. The presence of the 4-chlorophenyl group is significant in enhancing the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The sulfonylamino moiety facilitates binding to target sites, altering enzyme activity and cellular processes. This mechanism underlies its potential therapeutic applications.

Antibacterial Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial properties. In studies involving various bacterial strains, including Salmonella typhi and Bacillus subtilis, this compound demonstrated moderate to strong inhibitory effects.

Bacterial StrainInhibition Activity
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak to Moderate
Staphylococcus aureusModerate

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Studies have reported IC50 values indicating potent inhibition, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

Anti-inflammatory and Antitumor Activities

Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by excessive inflammation. Additionally, its structural similarity to known anticancer agents warrants further investigation into its antitumor efficacy.

Case Studies and Research Findings

  • Antibacterial Screening : A study synthesized various derivatives of sulfonamide compounds, including this compound, and evaluated their antibacterial efficacy against multiple strains. The results indicated significant activity against pathogenic bacteria, supporting its potential use in antibiotic development .
  • Enzyme Binding Studies : Docking studies have been conducted to elucidate the binding interactions between the compound and bovine serum albumin (BSA), indicating favorable binding affinities that correlate with its biological activity .
  • Therapeutic Applications : The compound's role as a precursor in drug development has been explored, particularly in the context of synthesizing new therapeutic agents targeting inflammatory diseases and cancers .

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAXKZOSVQFXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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